molecular formula C13H17N5O4 B2638134 Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate CAS No. 1206987-95-2

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate

Cat. No. B2638134
CAS RN: 1206987-95-2
M. Wt: 307.31
InChI Key: TYBOKHGKMPRPOL-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. The imidazolidine ring is fused with a purine ring and has two carbonyl groups (C=O) and a methyl group (CH3) attached to it. An ethyl acetate group is attached to the purine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and diones in the presence of a base like triethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazolidine and purine rings would contribute to the rigidity of the molecule, while the ethyl acetate group would add some flexibility .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in the synthesis and crystallization processes, demonstrating its role in forming complex chemical structures. For example, a study by Carvalho et al. (2007) on "7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate" synthesized from ethyl acetate showcases the formation of hydrogen bonds between xanthine and water molecules, contributing to the layer formation parallel to specific planes Carvalho, Emmerling, & Schneider, 2007.

Chemical Transformations

The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, indicating its versatility in organic synthesis. Bevk et al. (2001) discussed the preparation of "Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate" from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and highlighted its transformation into amino substituted products through reactions with various nucleophiles Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001.

Catalytic Applications

Research by Shaterian and Azizi (2013) explored the use of mild basic ionic liquids as catalysts for the synthesis of complex derivatives, including 7-amino-1,3-dioxo-1,2,3,5-tetrahydropyrazolo[1,2-a][1,2,4]triazole, from reactions involving aryl aldehydes and other components. This study highlights the role of such compounds in facilitating multicomponent reactions under solvent-free conditions, showcasing their utility in green chemistry Shaterian & Azizi, 2013.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazolidine derivatives display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and more .

properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-4-22-8(19)7-17-5-6-18-9-10(14-12(17)18)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBOKHGKMPRPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate

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